Boc-4-(fmoc-amino)-l-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

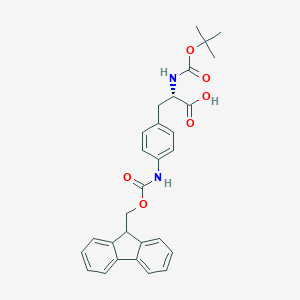

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSJJSOHPQQZHC-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114346-31-5 | |

| Record name | 114346-31-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-4-(Fmoc-amino)-L-phenylalanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N-α-tert-butyloxycarbonyl-4-(9-fluorenylmethyloxycarbonyl-amino)-L-phenylalanine (Boc-4-(Fmoc-amino)-L-phenylalanine). This specialized amino acid derivative is a critical building block in modern peptide synthesis, enabling the creation of complex peptides with unique functionalities for research and therapeutic development.

Core Properties of this compound

This compound is a white to off-white powder valued for its unique orthogonal protection scheme.[1] The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the side-chain amino group of the 4-amino-L-phenylalanine core. This arrangement allows for selective deprotection and modification, making it a versatile tool in peptide chemistry.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | (2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Synonyms | Boc-L-Phe(4-NH-Fmoc)-OH, Boc-p-(Fmoc-amino)-L-Phe-OH, (S)-Boc-2-amino-3-(4-Fmoc-aminophenyl)propanoic acid |

| CAS Number | 114346-31-5[1] |

| Molecular Formula | C₂₉H₃₀N₂O₆[1] |

| Molecular Weight | 502.56 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Purity | ≥ 97% (HPLC)[4] |

| Storage Conditions | 0-8 °C[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] |

Experimental Protocols

Detailed methodologies for the synthesis of the core building block and its application in peptide synthesis are crucial for reproducible results.

Synthesis of this compound

A detailed, experimentally verified protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be constructed based on standard procedures for the orthogonal protection of amino acids. This involves a two-step process starting from 4-amino-L-phenylalanine.

Step 1: Boc Protection of the α-Amino Group

-

Dissolution: Dissolve 4-amino-L-phenylalanine in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, like sodium bicarbonate, to adjust the pH to approximately 8-9.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: The crude Boc-4-amino-L-phenylalanine can be purified by flash column chromatography.

Step 2: Fmoc Protection of the Side-Chain Amino Group

-

Dissolution: Dissolve the purified Boc-4-amino-L-phenylalanine in an appropriate solvent, such as a mixture of acetone and water.

-

Basification: Add a base, such as sodium bicarbonate, to the solution.

-

Fmoc-Cl Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) dropwise to the cooled solution while maintaining the pH.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion by TLC.

-

Work-up and Purification: After the reaction is complete, perform an acidic work-up and extract the product with an organic solvent. The final product, this compound, can be purified by recrystallization or flash column chromatography.

Caption: Synthetic workflow for this compound.

Use in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The orthogonal protecting groups are key to its utility.

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) and perform the initial coupling of the first Fmoc-protected amino acid.

-

Deprotection: Remove the Fmoc group from the resin-bound amino acid using a 20% solution of piperidine in dimethylformamide (DMF).

-

Coupling: Activate the carboxylic acid of the incoming amino acid, in this case, a standard Fmoc-protected amino acid, using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Add this activated amino acid to the resin to form the peptide bond.

-

Washing: Wash the resin thoroughly with DMF and other solvents to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Incorporation of this compound: When incorporating the title compound, it is treated as a standard Fmoc-protected amino acid in the SPPS cycle. The Boc group on the α-amino group is stable to the basic conditions of Fmoc deprotection.

-

Final Cleavage and Side-Chain Deprotection: Once the peptide chain is fully assembled, treat the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove the side-chain protecting groups, including the Fmoc group from the 4-amino position. The α-Boc group will also be removed during this step.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Purification of Peptides

After cleavage from the resin, the crude peptide requires purification, which is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, often a mixture of acetonitrile and water with a small amount of TFA.

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A typical mobile phase consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

-

Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide.

-

Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the desired peptide peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a powder.

Applications and Biological Relevance

This compound is a key intermediate in the synthesis of bioactive peptides for drug development and biochemical research.[2] The incorporation of 4-amino-L-phenylalanine into a peptide sequence can significantly alter its biological properties.

Drug Development

The amino group on the phenyl ring provides a site for further modification or for specific interactions with biological targets. Peptides containing 4-aminophenylalanine have been investigated for various therapeutic applications, including as enzyme inhibitors and receptor ligands.[2]

Bioconjugation

The free amino group on the phenylalanine side chain, after deprotection of the Fmoc group, can be used as a handle for bioconjugation. This allows for the attachment of other molecules such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs to the peptide.

Potential Biological Activities

While the biological activity is sequence-dependent, peptides incorporating 4-aminophenylalanine have been explored for their potential as:

-

Antimicrobial agents: The introduction of a positive charge at physiological pH can enhance the interaction of peptides with negatively charged bacterial membranes.

-

Enzyme inhibitors: The amino group can act as a key binding element in the active site of certain enzymes.

The orthogonal protection strategy of this compound is fundamental to its utility in synthesizing these modified peptides.

Caption: Orthogonal deprotection strategy for this compound.

References

- 1. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-4-(Boc-amino)-L-phenylalanine 97% | CAS: 174132-31-1 | AChemBlock [achemblock.com]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

An In-depth Technical Guide to the Structure and Synthesis of Boc-4-(Fmoc-amino)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and synthesis of Boc-4-(Fmoc-amino)-L-phenylalanine, a critical building block in modern peptide synthesis and drug development. The strategic placement of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups allows for orthogonal deprotection strategies, enabling the precise and efficient assembly of complex peptide sequences.

Chemical Structure and Properties

This compound, systematically named (2S)-2-[(tert-butyloxycarbonyl)amino]-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid, is a derivative of the amino acid L-phenylalanine.[1] It features a Boc group protecting the α-amino group and an Fmoc group protecting the amino group on the phenyl side chain. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS). The Boc group is labile to acidic conditions, while the Fmoc group is removed under basic conditions, allowing for selective deprotection and chain elongation.[2][3]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₉H₃₀N₂O₆ |

| Molecular Weight | 502.56 g/mol [1][4] |

| CAS Number | 114346-31-5[1][4] |

| Appearance | White to off-white powder[4] |

| Purity | ≥ 98% (HPLC)[4] |

| Storage Conditions | 0-8 °C[4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the selective protection of the two amino groups. The general synthetic strategy involves the sequential protection of 4-amino-L-phenylalanine. While the precise, detailed industrial synthesis protocols are often proprietary, the following represents a logical and commonly employed laboratory-scale synthesis pathway derived from established chemical principles of amino acid protection.

The synthesis can be conceptually broken down into two key stages:

-

Selective Nα-Boc Protection: The α-amino group of 4-amino-L-phenylalanine is first protected with a Boc group.

-

Side-Chain N-Fmoc Protection: The amino group on the phenyl ring is then protected with an Fmoc group.

The reverse order of protection is also feasible, and the choice may depend on intermediate solubility and purification efficiency.

Experimental Protocol

Materials:

-

4-Amino-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Boc-4-amino-L-phenylalanine

-

Dissolve 4-amino-L-phenylalanine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to create a basic environment.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the reaction mixture while stirring vigorously.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-4-amino-L-phenylalanine.

Step 2: Synthesis of this compound

-

Dissolve the Boc-4-amino-L-phenylalanine from Step 1 in dichloromethane (DCM).

-

Add triethylamine (TEA) to the solution to act as a base.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in DCM.

-

Allow the reaction to proceed at 0°C for several hours and then warm to room temperature overnight.

-

Wash the reaction mixture with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product, this compound.

Quantitative Data:

| Step | Reactant | Product | Typical Yield |

| 1 | 4-Amino-L-phenylalanine | Boc-4-amino-L-phenylalanine | 85-95% |

| 2 | Boc-4-amino-L-phenylalanine | This compound | 70-85% |

Visualization of the Synthesis Pathway

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthetic route for this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in the synthesis of peptides with modified properties. The presence of a primary aromatic amine, protected by the Fmoc group, allows for further modifications, such as the attachment of fluorescent labels, cytotoxic drugs, or other functionalities after its selective deprotection. This makes it a key component in the development of:

-

Peptide-based therapeutics: Its incorporation can enhance the biological activity and stability of therapeutic peptides.[2]

-

Molecular probes: The side chain can be functionalized to create probes for studying biological processes.

-

Bioconjugates: It serves as a linker for attaching peptides to other molecules, such as antibodies or polymers.

References

Navigating the Solubility Landscape of Boc-4-(Fmoc-amino)-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-4-(Fmoc-amino)-L-phenylalanine is a critical building block in solid-phase peptide synthesis (SPPS) and drug discovery. Its dual protection with both Boc and Fmoc groups allows for orthogonal strategies in the synthesis of complex peptides. However, the solubility of this large, protected amino acid derivative in common organic solvents is a crucial parameter for efficient reaction kinetics, purification, and overall yield. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering a framework for its effective use in research and development. While specific quantitative solubility data is not extensively available in public literature, this document outlines the typical solvents used for similar protected amino acids and provides a detailed experimental protocol for determining its solubility, enabling researchers to generate precise data for their specific applications.

Introduction

The strategic use of protecting groups is fundamental to modern peptide synthesis. This compound (Figure 1) is a valuable derivative that incorporates two of the most common protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). This arrangement offers synthetic flexibility but also contributes to a high molecular weight and a complex solubility profile. Understanding and optimizing the solubility of this reagent is paramount for its successful application in the synthesis of peptide-based therapeutics and research tools.[1][2] This guide aims to equip researchers with the necessary knowledge to effectively manage the solubility of this compound.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Solubility Profile: A Qualitative Overview and Data Framework

To facilitate systematic investigation, the following table provides a template for researchers to record their experimentally determined solubility data.

Table 1: Solubility of this compound in Common Organic Solvents (Template for Experimental Data)

| Solvent | Chemical Class | Expected Solubility | Temperature (°C) | Quantitative Solubility (mg/mL) | Observations |

| Dichloromethane (DCM) | Chlorinated | Moderate to High | 25 | ||

| Chloroform | Chlorinated | Moderate to High | 25 | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | 25 | ||

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | 25 | ||

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | 25 | ||

| Acetonitrile (ACN) | Polar Aprotic | Moderate | 25 | ||

| Tetrahydrofuran (THF) | Ether | Moderate | 25 | ||

| Ethyl Acetate (EtOAc) | Ester | Low to Moderate | 25 | ||

| Methanol (MeOH) | Polar Protic | Low | 25 | ||

| Isopropanol (IPA) | Polar Protic | Low | 25 | ||

| Hexanes | Nonpolar | Very Low | 25 |

Note: "Expected Solubility" is a qualitative prediction based on the properties of similar protected amino acids.

Experimental Protocol for Solubility Determination

To generate the quantitative data for Table 1, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of this compound.

Materials

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Small-volume vials with screw caps (e.g., 2 mL or 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Glass syringes

-

Pre-weighed collection vials

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound into a vial. The "excess" amount should be sufficient to ensure that a saturated solution is achieved and undissolved solid remains.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). A constant agitation speed should be maintained.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a short period (e.g., 1-2 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a glass syringe. It is crucial not to disturb the settled solid. Attach a 0.2 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

-

Solvent Evaporation: Evaporate the solvent from the collection vial under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Gravimetric Analysis: Once the solvent is completely removed, re-weigh the collection vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of filtered solution (mL)

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Workflow Diagram

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As a large molecule with both polar (amide, carboxylic acid) and nonpolar (Boc, Fmoc, phenyl) regions, its solubility is highest in polar aprotic solvents that can effectively solvate the entire molecule.

-

Temperature: Solubility generally increases with temperature, although this relationship should be determined experimentally for each solvent. For synthetic applications, reactions are often run at elevated temperatures to improve solubility and reaction rates.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. Using high-purity starting materials is essential for obtaining accurate and reproducible data. Water content in organic solvents can also significantly impact solubility.

-

Presence of Additives: In some cases, the addition of salts or other additives can influence solubility, a phenomenon known as "salting-in" or "salting-out".[6]

Conclusion and Recommendations

While a comprehensive, publicly available dataset on the solubility of this compound is lacking, this guide provides a robust framework for researchers to address this critical parameter. For practical applications in peptide synthesis, it is recommended to start with high-polarity aprotic solvents such as DMF or NMP. For instances where solubility remains a challenge, gentle warming or sonication can be employed. The detailed experimental protocol provided herein empowers researchers to generate their own high-quality, quantitative solubility data, leading to more efficient and reproducible synthetic outcomes. This systematic approach will undoubtedly contribute to the successful application of this versatile building block in the advancement of peptide-based science.

References

Boc-4-(Fmoc-amino)-L-phenylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-4-(Fmoc-amino)-L-phenylalanine, a key building block in modern peptide chemistry. Below, you will find its chemical properties, a discussion of its synthesis and applications, detailed experimental protocols for its use, and a visualization of its role in solid-phase peptide synthesis.

Core Compound Identification and Properties

This compound is a derivative of the amino acid L-phenylalanine, featuring two orthogonal protecting groups. This strategic protection allows for selective chemical manipulation at different sites of the molecule, making it a valuable reagent in the synthesis of complex peptides and peptidomimetics.

A common point of confusion arises from a similarly named isomer, Fmoc-4-(Boc-amino)-L-phenylalanine. The key distinction lies in which protecting group is attached to the alpha-amino group of the phenylalanine backbone versus the amino group at the para-position of the phenyl ring. For the compound of interest, This compound , the Boc group protects the alpha-amino group, while the Fmoc group protects the 4-amino substituent on the phenyl ring.

Quantitative Data Summary

The following table summarizes the key chemical identifiers and properties of this compound.

| Property | Value |

| Chemical Name | (2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| CAS Number | 114346-31-5 |

| Molecular Formula | C₂₉H₃₀N₂O₆ |

| Molecular Weight | 502.56 g/mol |

| Appearance | White to off-white powder |

Note: The isomer, Fmoc-4-(Boc-amino)-L-phenylalanine, has the CAS number 174132-31-1, though it shares the same molecular formula and weight.

Synthesis and Applications

General Synthesis Strategy

Key Applications

The primary application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS) .[1] Its unique orthogonal protection scheme is particularly useful for:

-

On-resin side-chain modification: The Fmoc group on the phenyl ring can be selectively removed on the solid support, exposing a free amine. This allows for the attachment of various moieties, such as fluorescent labels, biotin, polyethylene glycol (PEG), or other small molecules, to a specific position within the peptide sequence.

-

Synthesis of branched or cyclic peptides: The deprotected side-chain amine can serve as an attachment point for growing a second peptide chain or for cyclization with the peptide backbone or another side chain.

-

Drug Development and Discovery: Incorporating this modified amino acid allows for the creation of peptide libraries with diverse functionalities.[1] These peptides can be screened for enhanced biological activity, improved stability against enzymatic degradation, and better pharmacokinetic profiles. For example, modified phenylalanine residues are crucial in designing peptidomimetics that target specific biological pathways, with applications in oncology and immunology.[1]

Experimental Protocols

The following is a representative protocol for the manual incorporation of this compound into a growing peptide chain on a solid support during a Boc-based SPPS strategy. This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the N-terminus of the resin-bound peptide has been deprotected (possesses a free amine).

Protocol: Coupling of this compound in SPPS

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU/HOAt.

-

Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)

-

Washing solvents: DMF, DCM

-

Syringe or reaction vessel for manual synthesis

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and HOBt (3 eq.) in a minimal amount of DMF.

-

Add this solution to the swelled and drained resin.

-

Add DCC (3 eq.), pre-dissolved in DMF or DCM, to the reaction vessel. Alternatively, if using HATU, dissolve the amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF and add DIEA (6 eq.) before adding to the resin.

-

-

Coupling Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Deprotection of the α-Amino Boc Group:

-

To continue the peptide chain elongation, the Boc group from the newly added residue must be removed.

-

Wash the resin with DCM (3 times).

-

Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times) to remove residual acid.

-

-

Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt by washing with a 5-10% solution of DIEA in DCM or DMF until a positive ninhydrin test is obtained, followed by thorough washing with DCM and DMF. The resin is now ready for the next coupling cycle.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of incorporating this compound into a peptide chain during solid-phase peptide synthesis, followed by the selective deprotection of its side chain for further modification.

Caption: Workflow for SPPS incorporation and side-chain modification.

Signaling Pathways and Biological Context

This compound itself does not have a direct, independent role in signaling pathways. Instead, its significance lies in its utility for creating modified peptides that can probe or modulate these pathways.

The incorporation of non-canonical amino acids like this phenylalanine derivative can significantly impact a peptide's biological activity.[2] For example:

-

Altering Receptor Binding: The modified phenyl ring can change the peptide's interaction with its target receptor. The introduction of a site for conjugation can allow the attachment of molecules that enhance binding affinity or alter the downstream signaling cascade upon receptor activation.

-

Improving Stability: Peptides are often rapidly degraded by proteases in vivo. Modifying the peptide backbone or side chains can increase resistance to this degradation, prolonging the peptide's half-life and therapeutic effect.

-

Probing Structure-Activity Relationships (SAR): By systematically modifying a peptide at a specific site using the reactive handle provided by this amino acid, researchers can gain detailed insights into which parts of the peptide are critical for its biological function. For instance, in Alzheimer's disease research, peptides containing modified phenylalanine have been synthesized to study their interactions with amyloid-β plaques and their potential to inhibit fibril formation.[3]

References

A Technical Guide to Boc-4-(Fmoc-amino)-L-phenylalanine for Researchers

For researchers, scientists, and drug development professionals, Boc-4-(Fmoc-amino)-L-phenylalanine is a critical building block in the synthesis of complex peptides and peptide-based therapeutics. This versatile amino acid derivative incorporates two essential protecting groups: a tert-butyloxycarbonyl (Boc) group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection scheme allows for selective deprotection, a crucial feature for intricate solid-phase peptide synthesis (SPPS).[1][2] Its unique structure provides enhanced stability and solubility, making it a valuable component in medicinal chemistry and biochemistry.[1]

This guide provides an in-depth overview of the commercially available sources of this compound, its technical specifications, and detailed experimental protocols for its application.

Commercial Suppliers and Technical Specifications

Several reputable suppliers offer this compound, each with specific product grades and formulations. The following table summarizes the key quantitative data from various commercial sources to facilitate comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage Conditions |

| Chem-Impex | 114346-31-5 | C₂₉H₃₀N₂O₆ | 502.56 | ≥ 98% (HPLC) | White to off-white powder | 0-8 °C |

| AnaSpec | 174132-31-1 | C₂₉H₃₀N₂O₆ | 502.6 | ≥ 95% (HPLC) | Not Specified | 4 °C |

| Thermo Fisher Scientific | 174132-31-1 | Not Specified | 502.57 | 95% | Not Specified | Not Specified |

| CymitQuimica (Biosynth) | 214750-77-3 (D-form) | C₂₉H₃₀N₂O₆ | 502.56 | Min. 98 Area-% | White Off-White Powder | Not Specified |

| Santa Cruz Biotechnology | 114346-31-5 | C₂₉H₃₀N₂O₆ | 502.56 | Not Specified | Not Specified | Not Specified |

Note: Data is compiled from publicly available information on supplier websites.[1][3][4][5][6] Lot-specific data should be confirmed by consulting the Certificate of Analysis for each product.[7]

Core Applications

The primary application of this compound is as a monomer unit in Solid-Phase Peptide Synthesis (SPPS) .[1] This methodology allows for the efficient and controlled assembly of complex peptide chains.[2] Beyond standard peptide synthesis, its applications extend to:

-

Drug Development: It is a key intermediate in synthesizing bioactive peptides for developing new therapeutics, particularly in oncology and immunology.[1][2][8]

-

Bioconjugation: The compound is used to attach peptides to other molecules like antibodies or drugs to improve the targeting and delivery of therapeutic agents.[1][2]

-

Protein Engineering: It facilitates the modification of proteins, enabling scientists to investigate structure-function relationships.[1][2]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support resin.

Materials:

-

Peptide synthesis resin (e.g., Wang, Rink Amide) with a free N-terminal amine

-

This compound

-

Coupling Agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

-

Activation Agent: DIEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Deprotection Reagent: 20% Piperidine in DMF

-

Washing Solvents: DCM (Dichloromethane), Methanol

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for approximately 30 minutes in a suitable reaction vessel.[9]

-

Fmoc Deprotection:

-

To expose the N-terminal amine on the resin-bound peptide, remove the Fmoc group from the previously coupled amino acid.

-

Add a 20% piperidine in DMF solution to the resin.[10]

-

Agitate the mixture for 5-7 minutes.[10]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[10]

-

-

Amino Acid Activation:

-

Coupling:

-

Add the activated amino acid solution to the swelled and deprotected resin.[9]

-

Agitate the reaction mixture at room temperature for 2-4 hours.[9]

-

Monitor the completion of the reaction using a qualitative method like the Kaiser test. A negative test indicates that all free primary amines have reacted.[9]

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is: DMF (3x), DCM (3x), and Methanol (3x).[9]

-

This cycle of deprotection, activation, coupling, and washing is repeated for each subsequent amino acid to elongate the peptide chain.

Visualizing the Workflow

The cyclical nature of Solid-Phase Peptide Synthesis is a fundamental concept for researchers in the field. The following diagram illustrates the key stages of a single amino acid addition cycle.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-4-(Boc-amino)-L-phenylalanine - 1 g [anaspec.com]

- 4. 4-(Boc-amino)-N-Fmoc-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Fmoc-4-(Boc-amino)-D-phenylalanine | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

Technical Guide: Safety and Handling of Boc-4-(Fmoc-amino)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Boc-4-(Fmoc-amino)-L-phenylalanine, a key building block in peptide synthesis. The following sections detail its chemical properties, safety protocols, and application in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

This compound is a versatile amino acid derivative widely used in peptide synthesis and drug development.[1][2][3] It incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which allow for selective deprotection during the synthesis of complex peptides.[1][3] Its structure enhances stability and solubility, making it a valuable reagent in medicinal chemistry and biochemistry.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Synonyms | Boc-L-Phe(4-NH-Fmoc)-OH, Boc-p-(Fmoc-amino)-L-Phe-OH, (S)-Boc-2-amino-3-(4-Fmoc-aminophenyl)propanoic acid | [1] |

| CAS Number | 114346-31-5 | [1][4] |

| Molecular Formula | C₂₉H₃₀N₂O₆ | [1][5] |

| Molecular Weight | 502.56 g/mol | [1][5] |

| Appearance | White to off-white powder | [1][5] |

| Purity | ≥ 97% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [1][6] |

Safety and Hazard Information

Table 2: Hazard and Precautionary Statements

| Hazard Category | GHS Classification (for related compounds) | Precautionary Measures |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

General Handling Precautions:

-

Avoid contact with skin and eyes.[8]

-

Avoid the formation of dust and aerosols.[8]

-

Ensure adequate exhaust ventilation in areas where dust is formed.[8]

-

Stable under recommended storage conditions.[8]

-

Avoid strong oxidizing agents and strong acids.[8]

-

Hazardous decomposition products include oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[8]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a general protocol for its incorporation into a peptide chain using Fmoc-based chemistry.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support resin.

Materials:

-

This compound

-

Resin (e.g., 2-chlorotrityl chloride resin for C-terminal carboxylic acid)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, amine-free)

-

Reagents for Fmoc deprotection: 20% piperidine in DMF

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HCTU

-

Activating agents: e.g., 1-Hydroxybenzotriazole (HOBt) or HOAt

-

Bases: N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine

-

Washing solvents: DMF, DCM

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

Procedure:

-

Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.[1]

-

First Amino Acid Loading (if applicable):

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound and an activating agent (e.g., HOBt) in DMF.

-

Add the coupling reagent (e.g., DCC) and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.[7]

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

Once the peptide chain is fully assembled, remove the final N-terminal Fmoc group.

-

Wash and dry the resin.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.[7]

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet.

-

Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Safety and Handling Workflow

Caption: General Safety and Handling Workflow for this compound

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Workflow for Incorporating this compound in SPPS

Orthogonal Protection Strategy

Caption: Orthogonal Protection Scheme

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. biosynth.com [biosynth.com]

- 5. youtube.com [youtube.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. biovera.com.au [biovera.com.au]

Principle of Orthogonal Protection with Boc and Fmoc Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is a foundational technique. Its success is critically dependent on the strategic use of protecting groups to prevent unwanted side reactions and ensure the precise assembly of the desired amino acid sequence.[1][2] The two dominant strategies, centered around the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups, leverage the principle of orthogonality to achieve high-fidelity peptide synthesis.[3] This guide provides an in-depth technical analysis of these two methodologies, comparing their core chemical principles, outlining detailed experimental protocols, presenting quantitative data, and discussing their respective advantages and limitations to inform strategic decisions in research and drug development.

The Core Principle: Orthogonal Protection

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[1][][5] An ideal protection scheme allows for the selective deprotection of the α-amino group for chain elongation while keeping the side-chain protecting groups and the resin linkage intact. This is followed by a final, global deprotection step to liberate the desired peptide.[1]

The Fmoc/tBu strategy represents a truly orthogonal system, as the base-labile Fmoc group is removed under conditions that do not affect the acid-labile side-chain protecting groups.[5][6] In contrast, the Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and permanent (Bzl-based) protecting groups are removed by acid, but their removal relies on graduated acid lability—a moderate acid for Boc removal versus a very strong acid for final cleavage.[1][5]

Caption: Logical diagram of an orthogonal protection strategy.

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy, pioneered by Bruce Merrifield, was the first widely adopted method for SPPS.[7] It relies on graduated acid lability for deprotection.

-

Nα-Protection: The acid-labile Boc group is used for temporary protection of the α-amino group.[3]

-

Nα-Deprotection: Removal is achieved with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9]

-

Side-Chain Protection: Benzyl (Bzl)-based ethers, esters, and carbamates provide "permanent" side-chain protection.[8]

-

Final Cleavage: A very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), is required for simultaneous cleavage from the resin and removal of side-chain protecting groups.[8][10]

The repeated acidic deprotection steps keep the peptide chain protonated, which can help disrupt intermolecular hydrogen bonding and reduce aggregation, a notable advantage for synthesizing long or hydrophobic sequences.[3][] However, the use of highly corrosive and hazardous HF requires specialized laboratory equipment.[11]

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

The Fmoc/tBu Strategy: The Modern Standard

Developed as a milder alternative, the Fmoc/tBu strategy has become the most common approach for SPPS, especially in automated synthesizers.[11][12] Its popularity stems from its true orthogonality and avoidance of highly corrosive reagents.

-

Nα-Protection: The base-labile Fmoc group protects the α-amino terminus.[3]

-

Nα-Deprotection: Cleavage is performed under mild basic conditions, most commonly with 20% piperidine in N,N-dimethylformamide (DMF).[8][13]

-

Side-Chain Protection: Acid-labile groups, typically based on tert-butyl (tBu), are used for side-chain protection.[3][14]

-

Final Cleavage: A single treatment with TFA, along with scavengers, removes the tBu-based side-chain protecting groups and cleaves the peptide from the resin.[8][11]

The mild conditions of the Fmoc strategy are compatible with a wider array of sensitive and modified amino acids, such as those with glycosylation or phosphorylation, which might not be stable under the harsh conditions of the Boc strategy.[11][15]

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Data Presentation: Comparative Analysis

The choice between Boc and Fmoc strategies is dictated by the specific peptide sequence, required purity, scale, and available equipment.[6]

Table 1: Head-to-Head Comparison of Boc and Fmoc Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | 25-50% TFA in DCM[8] | 20% Piperidine in DMF[8] |

| Nα-Deprotection Conditions | Moderately Acidic | Mildly Basic[8] |

| Side-Chain Protection | Benzyl (Bzl)-based[6] | tert-Butyl (tBu)-based[6] |

| Final Cleavage Reagent | Anhydrous HF or TFMSA[6] | Trifluoroacetic Acid (TFA)[6] |

| Orthogonality | Quasi-orthogonal (Graduated Lability)[1] | Fully Orthogonal[6] |

| Typical Yield per Cycle | High, but can be affected by aggregation[6] | >99%[6] |

| Automation Friendliness | Less common in modern synthesizers | Highly amenable[6] |

| Key Advantages | Better for hydrophobic/aggregating sequences[] | Milder conditions, safer reagents, good for modified peptides[11] |

| Key Disadvantages | Requires hazardous HF and special apparatus[11] | Base-labile modifications are incompatible; potential for diketopiperazine formation[16] |

Table 2: Common Side-Chain Protecting Groups and Cleavage Conditions

| Amino Acid | Boc Strategy Protecting Group | Cleavage Condition | Fmoc Strategy Protecting Group | Cleavage Condition |

| Asp, Glu | Bzl | HF / TFMSA | OtBu | 95% TFA |

| Lys, Orn | 2-Cl-Z | HF / TFMSA | Boc | 95% TFA |

| Arg | Tos | HF / TFMSA | Pbf | 95% TFA |

| His | Bom | HF / TFMSA | Trt | 95% TFA |

| Cys | 4-MeBzl | HF / TFMSA | Trt, Acm | 95% TFA |

| Ser, Thr, Tyr | Bzl | HF / TFMSA | tBu | 95% TFA |

| Trp | For | HF / TFMSA | Boc | 95% TFA |

Experimental Protocols

The following are generalized manual protocols. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and resin.

Protocol 1: Standard Fmoc-SPPS Cycle (0.1 mmol scale)

-

Resin Swelling: Swell 150-200 mg of Fmoc-amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.[17] Drain the solvent.

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin.[17] Agitate for 5 minutes. Drain. Repeat with a second 5 mL portion of the deprotection solution for 15-20 minutes. Drain.

-

Washing: Wash the resin thoroughly (6x) with DMF to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 equiv.) and a coupling agent like HBTU (0.38 mmol, 3.8 equiv.) in ~2 mL of DMF.

-

Add a hindered base such as DIEA (0.8 mmol, 8 equiv.) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.[13] A negative result (yellow beads) indicates a complete reaction.

-

Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Standard Boc-SPPS Cycle (0.1 mmol scale)

-

Resin Swelling: Swell 150-200 mg of Boc-amino acid-loaded resin (e.g., Merrifield resin) in DCM for 30-60 minutes.[18] Drain the solvent.

-

Boc Deprotection: Add 5 mL of 40-50% TFA in DCM to the resin.[18] Agitate for 1-2 minutes. Drain. Add a second portion and agitate for 20-30 minutes. Drain.

-

Washing: Wash the resin with DCM (3x), Isopropanol (IPA) (1x), and DCM (3x).

-

Neutralization: Add 5 mL of 5-10% DIEA in DCM to the resin.[18] Agitate for 2 minutes. Drain. Repeat once.

-

Washing: Wash the resin thoroughly with DCM (5x) to remove the excess base.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Boc-amino acid (0.4 mmol, 4 equiv.) and HOBt (0.4 mmol, 4 equiv.) in DMF.

-

Add this solution to the resin, followed by DIC (0.4 mmol, 4 equiv.).

-

Agitate for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Return to step 2 for the next amino acid.

Protocol 3: Final Cleavage and Deprotection (Fmoc-SPPS)

-

Preparation: After the final coupling and deprotection cycle, wash the peptide-resin extensively with DCM and dry it under vacuum for several hours.[6]

-

Cleavage:

-

Prepare a cleavage cocktail. A common mixture is "Reagent K": TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5). The scavengers trap reactive cations generated during deprotection.[18]

-

Add the cleavage cocktail (e.g., 5-10 mL) to the dried resin in a fume hood.

-

Agitate at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate into a centrifuge tube.

-

Add 10 volumes of cold diethyl ether to precipitate the crude peptide.[3]

-

-

Isolation:

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet twice more with cold ether.

-

Dry the crude peptide under vacuum.

-

Common Side Reactions and Mitigation

-

Racemization: Can occur during the activation step. The use of urethane-based protecting groups (Boc and Fmoc) and additives like HOBt minimizes racemization.[15]

-

Aspartimide Formation: A significant side reaction in Fmoc-SPPS, where the side chain of aspartic acid cyclizes under basic deprotection conditions.[15][16] This can be mitigated by using specialized protecting groups or adding HOBt to the piperidine deprotection solution.[16]

-

Diketopiperazine Formation: Occurs at the dipeptide stage in Fmoc-SPPS, leading to chain termination.[16] Using sterically hindered 2-chlorotrityl chloride resin can suppress this side reaction.[16]

-

Aggregation: Interchain hydrogen bonding can hinder reagent access, leading to incomplete reactions.[16] This is more common in Fmoc-SPPS. The Boc strategy's acidic conditions can help disrupt aggregation.[10] In Fmoc synthesis, using chaotropic salts, elevated temperatures, or switching to N-methylpyrrolidone (NMP) as a solvent can be effective.[16]

Conclusion

The principle of orthogonal protection is central to the success of modern solid-phase peptide synthesis. The Fmoc/tBu strategy has become the predominant method due to its mild conditions, true orthogonality, and amenability to automation, making it ideal for a wide range of applications, including the synthesis of post-translationally modified peptides.[6][11] Nevertheless, the classic Boc/Bzl strategy remains a powerful tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[][10] A thorough understanding of the chemistry, advantages, and potential pitfalls of each strategy is essential for researchers, scientists, and drug development professionals to select the optimal approach for their synthetic targets, ensuring the efficient and high-fidelity production of peptides.

References

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. csbio.com [csbio.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. benchchem.com [benchchem.com]

A Technical Guide to the Applications of Boc-4-(Fmoc-amino)-L-phenylalanine in Peptide Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug discovery, the use of specialized amino acid derivatives is paramount for the construction of complex and novel molecular architectures. Boc-4-(Fmoc-amino)-L-phenylalanine is a key building block that offers exceptional versatility due to its unique orthogonal protection scheme. This derivative incorporates both a tert-butyloxycarbonyl (Boc) group and a 9-fluorenylmethoxycarbonyl (Fmoc) group, allowing for selective deprotection under distinct chemical conditions. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, data summaries, and workflow visualizations to empower researchers in their synthetic endeavors.

The primary advantage of this reagent lies in its ability to facilitate the synthesis of branched and cyclic peptides, as well as the introduction of specific modifications within a peptide sequence.[1][2][3] The acid-labile Boc group and the base-labile Fmoc group can be removed independently, providing precise control over the synthetic pathway.[1][4] This dual-protection strategy is a cornerstone of modern peptide chemistry, enabling the creation of sophisticated peptidomimetics and peptide-based therapeutics.[5][6]

Core Applications and Methodologies

The principal applications of this compound stem from its orthogonal protecting groups, which are indispensable in advanced solid-phase peptide synthesis (SPPS).

Orthogonal Protection and Deprotection

The cornerstone of this amino acid's utility is the differential lability of its two protecting groups. The Fmoc group is susceptible to cleavage by secondary amines, such as piperidine, while the Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[7][8] This orthogonality allows for the selective unmasking of either the α-amino group (protected by Boc) or the side-chain amino group (protected by Fmoc), enabling divergent synthesis from a single point.

| Protecting Group | Deprotection Reagent | Typical Conditions | Stability |

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | Stable to basic conditions (e.g., piperidine) |

| Fmoc (9-fluorenylmethoxycarbonyl) | Piperidine | 20% Piperidine in Dimethylformamide (DMF) | Stable to acidic conditions (e.g., TFA) |

Synthesis of Branched Peptides

This compound is an excellent reagent for creating branched peptides where a second peptide chain is grown from the side chain of a phenylalanine residue.

This protocol outlines the synthesis of a branched peptide on a Rink Amide resin, using this compound as the branching point.

-

Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a suitable coupling reagent (e.g., HBTU/DIPEA in DMF) for 1-2 hours.

-

Wash the resin with DMF.

-

-

Main Chain Elongation: Repeat the deprotection and coupling steps to assemble the main peptide chain.

-

Incorporation of the Branching Amino Acid:

-

Deprotect the N-terminal Fmoc group of the linear peptide.

-

Couple this compound using standard coupling conditions.

-

Wash the resin with DMF.

-

-

Side Chain Elongation (Branch Synthesis):

-

Selectively deprotect the side-chain Fmoc group using 20% piperidine in DMF (2 x 10 minutes). The N-terminal Boc group remains intact.[7]

-

Wash the resin with DMF.

-

Couple the first Fmoc-protected amino acid of the branch chain.

-

Continue the cycle of Fmoc deprotection and coupling until the branch peptide is fully synthesized.

-

-

Main Chain Continuation (Optional):

-

After completion of the branch, the N-terminal Boc group of the main chain can be deprotected using 25-50% TFA in DCM.[9]

-

Neutralize the resin with a base solution (e.g., 5% DIPEA in DMF).

-

Continue elongation of the main chain with Fmoc-protected amino acids.

-

-

Cleavage and Final Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification: Purify the branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for solid-phase synthesis of a branched peptide.

Synthesis of Head-to-Side-Chain Cyclic Peptides

The orthogonal protection of this compound is also highly advantageous for the synthesis of cyclic peptides, particularly for forming a lactam bridge between the N-terminus and the phenylalanine side chain.

This protocol describes the synthesis of a cyclic peptide via on-resin cyclization.

-

Resin Preparation and Linear Peptide Synthesis:

-

Synthesize the linear peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS. The this compound should be incorporated at the desired position.

-

Ensure the N-terminal amino acid is protected with an Fmoc group.

-

-

Selective Side-Chain Deprotection:

-

After assembly of the linear sequence, treat the resin-bound peptide with 25-50% TFA in DCM for 1-2 hours to selectively remove the Boc group from the phenylalanine side chain. The N-terminal Fmoc group and other acid-labile side-chain protecting groups will also be removed if they are of similar lability. For full orthogonality, more acid-labile side-chain protecting groups (e.g., Mtt) for other residues would be required if they are to remain protected.

-

Wash the resin thoroughly with DCM and then DMF.

-

Neutralize the resin with 5% DIPEA in DMF.

-

-

N-Terminal Fmoc Deprotection:

-

Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF.

-

-

On-Resin Cyclization:

-

Swell the deprotected peptide-resin in DMF.

-

Add a coupling reagent cocktail (e.g., PyBOP/DIPEA or HATU/DIPEA in DMF) to the resin.[10]

-

Allow the cyclization reaction to proceed for 4-24 hours at room temperature. Monitor the reaction for completion using a Kaiser test (a negative result indicates completion).[10]

-

-

Cleavage and Purification:

-

Wash the resin with DMF and DCM.

-

Cleave the cyclic peptide from the resin using a standard cleavage cocktail.

-

Precipitate, lyophilize, and purify the cyclic peptide by RP-HPLC.

-

Caption: Workflow for on-resin head-to-side-chain peptide cyclization.

Data Presentation

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield | Representative Purity | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99% | >95% | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98% | >95% | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99% | >95% | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98% | >95% | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98% | >90% | Low to Moderate |

| DIC/Oxyma | Carbodiimide/Additive | 30-120 minutes | >98% | >95% | Very Low |

Data is representative and can vary based on the specific peptide sequence and reaction conditions.[11][12]

Conclusion

This compound is a powerful and versatile tool in the arsenal of peptide chemists. Its orthogonal protecting groups provide the necessary flexibility for the synthesis of complex peptide architectures such as branched and cyclic peptides, which are of significant interest in drug discovery and development. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to harness the full potential of this unique amino acid derivative in their synthetic campaigns. A thorough understanding of the principles of orthogonal protection and the judicious selection of coupling and deprotection conditions are key to achieving high yields and purities in the synthesis of novel peptide-based molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. biotage.com [biotage.com]

- 11. benchchem.com [benchchem.com]

- 12. bachem.com [bachem.com]

The Gatekeepers of Peptide Synthesis: An In-depth Technical Guide to Protecting Groups in SPPS

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This process, particularly in Solid-Phase Peptide Synthesis (SPPS), relies on a sophisticated strategy of temporarily masking reactive functional groups to prevent unwanted side reactions. These chemical masks, known as protecting groups, are the unsung heroes that guide the synthesis, ensuring the fidelity of the final peptide product. This technical guide provides a comprehensive exploration of the role of protecting groups in SPPS, detailing their strategic application, quantitative stability, and the experimental protocols for their use.

The Core Principle: Orthogonal Protection

The success of SPPS hinges on the concept of orthogonal protection. This principle dictates that different classes of protecting groups can be selectively removed under specific chemical conditions without affecting other protecting groups present in the growing peptide chain.[1][2] This allows for a stepwise and controlled elongation of the peptide. Protecting groups in SPPS can be broadly categorized into two main types:

-

Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to allow for the coupling of the next amino acid.[1]

-

Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the synthesis, only to be removed during the final cleavage of the peptide from the solid support.[1]

Two primary orthogonal protection schemes dominate the landscape of SPPS: the Fmoc/tBu strategy and the Boc/Bzl strategy. The choice between these depends on the specific requirements of the synthesis, including the nature of the target peptide and its sensitivity to the deprotection reagents.[3]

Key Protecting Group Strategies in SPPS

The two most widely adopted strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches. Each strategy employs a different combination of temporary and permanent protecting groups with distinct chemical labilities.

The Fmoc/tBu Strategy

This is currently the most popular strategy in SPPS.[4] It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group.[4][5] The permanent side-chain protecting groups are typically tert-butyl (tBu) based and are removed by strong acid, usually trifluoroacetic acid (TFA), during the final cleavage step.[2][4] This orthogonality, where the temporary group is base-labile and the permanent groups are acid-labile, is a key advantage of this strategy, as it allows for milder overall reaction conditions.[6]

The Boc/Bzl Strategy

This classic strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl (Bzl)-based groups for permanent side-chain protection.[2][7] The removal of the Boc group is achieved with a moderate acid like TFA, while the more stable benzyl-based side-chain protecting groups require a much stronger acid, such as hydrogen fluoride (HF), for their removal in the final cleavage step.[2][8] This reliance on graduated acid lability makes it a "quasi-orthogonal" system.[2]

Quantitative Data on Protecting Group Stability

The selection of an appropriate protecting group is critical for the success of a peptide synthesis. The following tables summarize the stability and lability of common α-amino and side-chain protecting groups under various conditions encountered in SPPS.

Table 1: Stability of α-Amino Protecting Groups

| Protecting Group | Structure | Deprotection Conditions | Stability |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | 9-fluorenylmethoxycarbonyl | 20% Piperidine in DMF | Labile to bases, stable to acids.[4][9] |

| Boc (tert-Butoxycarbonyl) | tert-butoxycarbonyl | 50% TFA in DCM | Labile to strong acids, stable to bases.[2][8] |

Table 2: Common Side-Chain Protecting Groups in Fmoc SPPS and Their Lability

| Amino Acid | Side-Chain Protecting Group | Lability (Cleavage Conditions) |

| Arg | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA[10] |

| Asn, Gln, Cys, His | Trt (Trityl) | TFA[10] |

| Asp, Glu | OtBu (O-tert-butyl ester) | TFA[11] |

| Lys | Boc (tert-Butoxycarbonyl) | TFA[12] |

| Ser, Thr, Tyr | tBu (tert-Butyl ether) | TFA[11] |

| Trp | Boc (tert-Butoxycarbonyl) | TFA |

Table 3: Common Side-Chain Protecting Groups in Boc SPPS and Their Lability

| Amino Acid | Side-Chain Protecting Group | Lability (Cleavage Conditions) |

| Arg | Tos (Tosyl) | HF[8] |

| Asp, Glu | OBzl (Benzyl ester) | HF[3] |

| Cys | Bzl (Benzyl) | HF[3] |

| His | Dnp (Dinitrophenyl) | Thiophenol followed by HF[3][8] |

| Lys | ClZ (2-Chlorobenzyloxycarbonyl) | HF[3] |

| Ser, Thr | Bzl (Benzyl ether) | HF[7] |

| Tyr | BrZ (2-Bromobenzyloxycarbonyl) | HF |

| Trp | For (Formyl) | Piperidine followed by HF[8] |

Experimental Protocols

Detailed methodologies for the key deprotection and cleavage steps in both Fmoc and Boc SPPS are provided below.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.[4]

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

-

DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4]

-

Agitate the slurry for an initial 1-3 minutes at room temperature.[4]

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-20 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13]

-

The resin is now ready for the next amino acid coupling step.

Protocol 2: Boc Deprotection

This protocol details the removal of the temporary Boc protecting group.[1][8]

Materials:

-

Boc-protected peptide-resin

-

50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

DCM

-

10% (v/v) Diisopropylethylamine (DIEA) in DCM (Neutralization solution)

Procedure:

-

Swell the Boc-protected peptide-resin in DCM.

-

Perform a pre-wash by agitating the resin with the 50% TFA/DCM solution for 1-2 minutes.

-

Drain the pre-wash solution.

-

Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete deprotection.[14]

-

Drain the TFA/DCM solution.

-

Wash the resin with DCM (3-5 times).

-

Neutralize the resulting trifluoroacetate salt by washing the resin with the 10% DIEA/DCM solution (2-3 times for 1-2 minutes each).

-

Wash the resin with DCM (3-5 times) to remove excess DIEA.

-

The resin is now ready for the next coupling step.

Protocol 3: Final Cleavage and Deprotection in Fmoc SPPS

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.[5]

Materials:

-

Fully assembled peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol - 82.5:5:5:5:2.5 or TFA/triisopropylsilane (TIS)/water - 95:2.5:2.5)[11][13]

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin thoroughly with DMF, followed by DCM, and then methanol.

-

Dry the resin under vacuum for at least 2 hours.[13]

-

In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[13]

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[13]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4: Final Cleavage and Deprotection in Boc SPPS (HF Cleavage)

This protocol outlines the final cleavage and deprotection using the strong acid, hydrogen fluoride (HF). Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel. [15]

Materials:

-

Fully assembled peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole)

-

Cold diethyl ether

Procedure:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried peptide-resin in a specialized HF-resistant reaction vessel.

-

Add the appropriate scavenger (e.g., anisole, with a typical ratio of HF/anisole 9:1).[8]

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Allow the reaction to proceed at 0°C for 1-2 hours with stirring.[1]

-

After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen.

-

Suspend the residue in cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration or centrifugation and wash multiple times with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using RP-HPLC.

Visualizing the Core Processes in SPPS